(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a nitrophenyl group, and a chlorodimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde and 4-nitrobenzyl cyanide.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- (2E)-3-(5-bromo-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- (2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Uniqueness
(2E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can lead to interesting electronic properties and reactivity patterns.
Properties
IUPAC Name |
(E)-3-(5-chloro-2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-16-9-17(24-2)15(18)8-12(16)7-13(10-19)11-3-5-14(6-4-11)20(21)22/h3-9H,1-2H3/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFHFWMBSFQKRP-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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